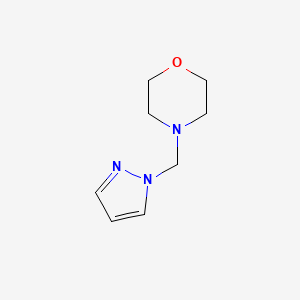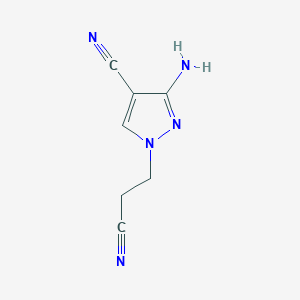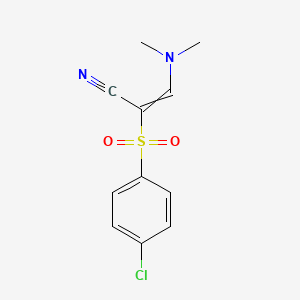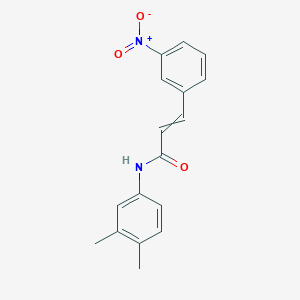
Methyl 5-amino-2-hydroxy-4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, featuring an amino group, a hydroxyl group, and an iodine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-hydroxy-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-amino-2-hydroxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction Reactions: The amino group can be reduced to an amine or further functionalized.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include methyl 5-amino-2-oxo-4-iodobenzoate.
Reduction Reactions: Products include methyl 5-amino-2-hydroxy-4-iodobenzylamine.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-hydroxy-4-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating the effects of halogenated benzoates on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-2-hydroxy-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Methyl 5-amino-2-hydroxy-4-iodobenzoate can be compared to other halogenated benzoates, such as:
Methyl 2-hydroxy-4-iodobenzoate: Lacks the amino group, making it less versatile in certain synthetic applications.
Methyl 5-amino-2-hydroxybenzoate: Lacks the iodine atom, reducing its potential for halogen bonding interactions.
Methyl 5-amino-2-hydroxy-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
methyl 5-amino-2-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3 |
Clave InChI |
LOYZPXIDJPKURD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)



![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)

![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
